Tert-butyl (R)-(2-hydroxy-1-(4-(4-methylthiazol-5-YL)phenyl)ethyl)carbamate
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Overview
Description
®-{2-Hydroxy-1-[4-(4-methyl-thiazol-5-yl)-phenyl]-ethyl}-carbamic acid tert-butyl ester is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a thiazole ring, a phenyl group, and a carbamic acid ester, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-{2-Hydroxy-1-[4-(4-methyl-thiazol-5-yl)-phenyl]-ethyl}-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenyl group: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Introduction of the hydroxyethyl group: This can be done via a nucleophilic substitution reaction.
Formation of the carbamic acid ester: This step typically involves the reaction of the hydroxyethyl intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
®-{2-Hydroxy-1-[4-(4-methyl-thiazol-5-yl)-phenyl]-ethyl}-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM), room temperature.
Reduction: LiAlH4, ether, reflux.
Substitution: Halogenation with bromine in acetic acid, nitration with nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
®-{2-Hydroxy-1-[4-(4-methyl-thiazol-5-yl)-phenyl]-ethyl}-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ®-{2-Hydroxy-1-[4-(4-methyl-thiazol-5-yl)-phenyl]-ethyl}-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Inhibiting enzyme activity or modulating receptor function.
Altering signaling pathways: Affecting cellular processes and responses.
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: An aliphatic primary amine with similar structural features.
tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: A compound with a similar carbamic acid ester group.
2-Thiophenemethylamine: A compound with a thiazole ring.
Uniqueness
®-{2-Hydroxy-1-[4-(4-methyl-thiazol-5-yl)-phenyl]-ethyl}-carbamic acid tert-butyl ester stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H22N2O3S |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-2-hydroxy-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamate |
InChI |
InChI=1S/C17H22N2O3S/c1-11-15(23-10-18-11)13-7-5-12(6-8-13)14(9-20)19-16(21)22-17(2,3)4/h5-8,10,14,20H,9H2,1-4H3,(H,19,21)/t14-/m0/s1 |
InChI Key |
ZDWIWDXONOFSEU-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](CO)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(CO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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